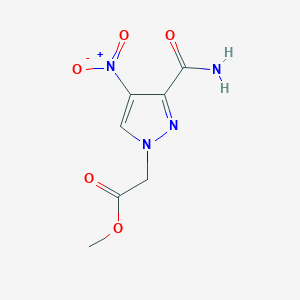

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

Description

Chemical Identity and Nomenclature

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a nitropyrazole derivative with the molecular formula C₇H₈N₄O₅ and a molecular weight of 228.16 g/mol . Its IUPAC name, methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate, reflects its structural features:

- A 1H-pyrazole ring substituted at positions 3 (carbamoyl group: -CONH₂ ) and 4 (nitro group: -NO₂ ).

- A methyl acetate moiety (-OCOCH₃) attached to the pyrazole nitrogen at position 1 via a methylene bridge.

Two CAS Registry Numbers are associated with this compound: 1823403-18-4 (most widely cited) and 102039-36-1 , likely due to variations in registration databases or nomenclature updates.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₄O₅ | |

| Molecular Weight | 228.16 g/mol | |

| IUPAC Name | Methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate | |

| Key Functional Groups | Nitro, carbamoyl, methyl ester |

Historical Development in Heterocyclic Chemistry

The compound’s discovery is rooted in advancements in pyrazole chemistry , which began with Ludwig Knorr’s isolation of antipyrine (a pyrazole derivative) in 1883. Knorr’s work established pyrazoles as a critical heterocyclic system for pharmaceutical and agrochemical applications.

Modern synthetic routes to nitropyrazoles emerged in the late 20th century, particularly through nitration strategies . For example, the nitration of 3-nitropyrazole using mixed acids (HNO₃/H₂SO₄) at elevated temperatures (90–120°C) became a standard method for generating 3,4-dinitropyrazole derivatives. This compound likely evolved from these methods, with modifications to introduce the carbamoyl and ester groups.

Position in Nitropyrazole Derivative Research

This compound occupies a niche in high-energy material (HEM) and medicinal chemistry research:

- HEM Applications : Nitropyrazoles are valued for their detonation velocities (e.g., 3,4-dinitropyrazole: 8,150 m/s) and thermal stability. The carbamoyl group in this derivative may modulate sensitivity while maintaining energy density.

- Pharmacological Potential : Pyrazole derivatives exhibit antimicrobial , anticancer , and anti-inflammatory activities. The methyl ester group enhances lipophilicity, potentially improving cell membrane permeability.

- Synthetic Versatility : The compound serves as a precursor for functionalized pyrazoles through reactions at the carbamoyl or nitro groups.

Properties

IUPAC Name |

methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIVHRYGLCLAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Functionalized Hydrazines

An alternative route involves constructing the pyrazole ring from pre-functionalized precursors. For example, cyclocondensation of 2-cyano-1,3-diketones with hydrazine hydrate forms 3-cyano-4-nitropyrazole directly. This method, though less common, avoids diazotization but requires stringent control over diketone synthesis.

Direct Nitration of Pre-Alkylated Pyrazoles

Nitrating pre-alkylated pyrazoles presents challenges due to the ester group’s sensitivity. However, mild nitrating agents like nitric acid in acetic anhydride at 0°C can nitrate 3-carbamoyl-1-(methoxycarbonylmethyl)pyrazole without ester hydrolysis. This method, while feasible, offers lower regioselectivity compared to diazotization.

Comparative Analysis of Methods

The table below summarizes key parameters for the primary synthesis routes:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ester group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon (Pd/C). The reactions typically occur under controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has shown potential as an inhibitor of cancer cell proliferation. Research published in Molecules highlights that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may be effective against various cancer types due to its ability to target specific cellular pathways .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. The presence of the nitro group in the structure is believed to enhance its biological activity. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can optimize its pharmacological properties. SAR studies are crucial for understanding how changes in the molecular structure affect biological activity. This knowledge can lead to the development of more effective drugs based on this compound .

Agricultural Applications

Pesticide Development

this compound has been explored for its potential use as a pesticide. The compound's ability to disrupt specific biochemical pathways in pests makes it a candidate for developing new agrochemicals. Research indicates that pyrazole derivatives can act as effective herbicides and insecticides, providing an environmentally friendly alternative to traditional chemical agents .

Plant Growth Regulation

In addition to pest control, there is emerging evidence that certain pyrazole derivatives can act as plant growth regulators. These compounds may enhance growth rates and improve resistance to environmental stressors, which is vital for sustainable agriculture practices .

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its application in creating polymers and composites with enhanced thermal stability and mechanical strength is under investigation. The incorporation of such compounds into materials science could lead to innovations in packaging, electronics, and construction materials .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazole core distinguishes it from imidazole- and triazole-based analogs. Key structural differences include:

Molecular and Physicochemical Properties

Table 1: Comparative Data for Methyl 2-(3-Carbamoyl-4-Nitro-1H-Pyrazol-1-yl)Acetate and Analogs

Notes:

- The methyl ester derivative of 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid is inferred to have a molecular weight of ~228.14 (calculated by replacing the -OH of the acetic acid with -OCH₃).

- Brominated analogs (e.g., ) exhibit higher molecular weights and reduced solubility compared to the target compound.

Research Findings and Implications

- Comparative Solubility : The target compound’s inferred solubility in polar solvents (due to carbamoyl and nitro groups) contrasts with brominated analogs, which are less soluble .

- Synthetic Utility : Methyl esters are preferred in drug discovery for their balance of stability and reactivity, as seen in phosphoryl ester analogs .

Biological Activity

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This compound is characterized by its unique structural features, including a carbamoyl group and a nitro group, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₇H₈N₄O₅

- Molecular Weight : 228.16 g/mol

- CAS Number : 1823403-18-4

The presence of the nitro group is significant as it may undergo bioreduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components such as DNA and proteins . The carbamoyl group may enhance binding affinities to specific biological targets, further increasing the compound's therapeutic potential.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism of action is believed to involve disruption of microbial cell processes through interaction with essential enzymes or cellular structures .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. The nitro group allows for bioreductive activation, which can lead to cytotoxic effects on cancer cells. Initial studies have demonstrated its potential in inhibiting tumor growth, although further investigation is needed to elucidate the specific pathways involved .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some studies have reported comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate | C₇H₈N₄O₅ | Similar structure but different functional group positioning |

| Ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₀N₄O₅ | Ethyl ester variant with distinct properties |

| Methyl (4-nitro-1H-pyrazol-1-yl)acetate | C₆H₇N₃O₄ | Lacks the carbamoyl group; simpler structure |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds, making it a valuable candidate for further research and application development .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Study : A study screened various pyrazole derivatives against bacterial strains, finding that this compound exhibited significant inhibition against Staphylococcus aureus at concentrations as low as 40 µg/mL .

- Anticancer Research : In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines by inducing apoptosis, suggesting its potential as an anticancer agent .

- Anti-inflammatory Evaluation : Animal models showed that treatment with this compound significantly reduced edema in carrageenan-induced inflammation tests, indicating its effectiveness as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate?

The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting methyl 2-bromoacetate with 3-carbamoyl-4-nitro-1H-pyrazole in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) to promote reactivity . Purification is achieved through recrystallization or column chromatography. Key analytical techniques (e.g., H NMR, LC-MS) are employed to confirm structure and purity.

Q. How does the stability of this compound vary under different laboratory conditions?

The compound exhibits good stability under standard storage conditions (room temperature, inert atmosphere). However, exposure to moisture or extreme pH levels accelerates degradation. For long-term storage, desiccants and refrigeration (4°C) are recommended. Stability assays using accelerated thermal stress (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring can quantify degradation kinetics .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring substitution pattern and ester group integrity.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm, carbamoyl C=O at ~1680 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Yield optimization requires balancing stoichiometry, solvent choice, and reaction time. For example:

- Solvent Screening : DMF or acetonitrile enhances solubility of intermediates.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions. Post-reaction, fractional distillation or preparative HPLC isolates the product efficiently .

Q. What strategies address contradictory data in biological activity reports for this compound?

Discrepancies often arise from variations in assay protocols or impurity profiles. Researchers should:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control batches.

- Purity Verification : Employ orthogonal methods (HPLC, elemental analysis) to ensure >95% purity.

- Structural Confirmation : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves stereochemical ambiguities .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and bioactivity?

The nitro group at position 4 enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Suzuki couplings). The carbamoyl group at position 3 contributes to hydrogen bonding, critical for target binding in medicinal applications. Computational studies (DFT or molecular docking) can predict substituent effects on electronic properties and binding affinities .

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

Single-crystal X-ray diffraction with programs like SHELXL or OLEX2 resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, the nitro group often participates in N–H⋯O hydrogen bonds, forming dimeric structures that stabilize the crystal lattice .

Methodological Guidance

Q. How to design experiments assessing the compound’s potential in drug discovery?

- In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- ADMET Profiling : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay).

- Structural Modifications : Introduce bioisosteres (e.g., replacing nitro with cyano) to enhance pharmacokinetics .

Q. What analytical workflows resolve synthetic by-products or degradation products?

- LC-MS/MS : Identifies impurities via fragmentation patterns.

- 2D NMR (COSY, HSQC) : Assigns signals for complex mixtures.

- X-ray Powder Diffraction (XRPD) : Detects polymorphic changes during degradation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility?

Variations may stem from polymorphic forms or solvent choice. Researchers should:

- Characterize Polymorphs : Use differential scanning calorimetry (DSC) and XRPD.

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10).

- Quantitative Analysis : Apply UV-Vis spectroscopy with standardized calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.